N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound that belongs to the class of amides. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its biological activity.
The compound can be sourced from various chemical suppliers, including Matrix Scientific, which provides it in different quantities (e.g., 2.5 grams and 500 milligrams) for research purposes. The chemical formula for N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride is C₁₁H₁₉ClN₂O, and it has a CAS number of 1246172-86-0 .
N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride is classified as an organic compound, specifically an amide derived from pyrrolidine. This classification is essential for understanding its reactivity and interactions with biological systems.
The synthesis of N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of diallylamine with an appropriate carboxylic acid derivative. While specific synthetic routes may vary, common methods include:
The synthesis may require controlled conditions, such as temperature and solvent choice, to optimize yield and purity. Common solvents used in the synthesis include dichloromethane or dimethylformamide, depending on the specific reaction conditions.
The molecular structure of N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride features a pyrrolidine ring substituted with two allyl groups at the nitrogen atom. The presence of the carboxamide functional group contributes to its reactivity profile.
N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent polarity and temperature. For instance, reactions conducted in polar protic solvents may favor hydrolysis.
The mechanism of action for N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with biological targets, particularly within the central nervous system. It may modulate neurotransmitter systems or influence neurogenesis through receptor interactions.
Research indicates that compounds similar to N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride have been shown to affect G protein-coupled receptors, potentially leading to alterations in neuronal signaling pathways .
N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride has several scientific applications:
This compound's unique properties make it a valuable asset in both academic research and pharmaceutical development, warranting further investigation into its mechanisms and potential applications.
High-throughput screening serves as the primary engine for identifying bioactive pyrrolidine carboxamide scaffolds. In antitubercular drug discovery campaigns, libraries of 30,000+ compounds were screened against Mycobacterium tuberculosis enoyl-ACP reductase (InhA), revealing pyrrolidine carboxamides as promising inhibitors. Initial hit compound d6 (IC~50~ = 10.05 μM) emerged from this broad screening approach, demonstrating the scaffold’s target relevance [4]. The screening protocol incorporated critical validation steps to eliminate false positives:
Table 1: HTS Performance Metrics for Pyrrolidine Carboxamide Identification
Screening Parameter | Value |
---|---|
Compound Library Size | 30,000 compounds |
Initial Hit Threshold | >50% InhA inhibition at 30 μM |
Confirmed Pyrrolidine Hits | 30 compounds across 13 scaffolds |
Lead Compound (d6) IC~50~ | 10.05 ± 0.33 μM |
The structural diversity of initial hits indicated InhA’s binding pocket tolerance for varied substitutions—a key insight leveraged for subsequent optimization of N,N-diallyl derivatives. Crucially, HTS data revealed that 3,5-disubstituted aryl groups on the carboxamide moiety significantly enhanced potency (e.g., compound d11, IC~50~ = 0.39 μM), informing later structural refinements [4].
Following HTS hit identification, iterative microtiter library synthesis enabled rapid potency enhancement of pyrrolidine carboxamides. This approach involved parallel synthesis in 96-well plates with in situ biological screening without purification, accelerating the structure-activity relationship (SAR) exploration cycle. Key strategies included:
The N,N-diallyl motif was strategically incorporated to exploit hydrophobic pocket interactions observed in InhA X-ray structures. Through three iterative cycles of library synthesis (50–100 compounds per cycle), critical SAR insights emerged:
Table 2: SAR of Select N,N-Diallyl Pyrrolidinecarboxamide Analogs from Microtiter Libraries
Compound | R^1^ | R^2^ | IC~50~ (μM) | Potency Gain |
---|---|---|---|---|
d6 | 2-Me | 5-Me | 10.05 ± 0.33 | Lead compound |
d7 | 3-Me | 5-Me | 3.14 ± 0.12 | 3.2-fold |
d10 | 3-F | 5-F | 1.49 ± 0.05 | 6.7-fold |
d11 | 3-Cl | 5-Cl | 0.39 ± 0.01 | 25.8-fold |
d12 | 3-Br | 5-CF~3~ | 0.85 ± 0.05 | 11.8-fold |
This microtiter approach reduced optimization time from months to weeks while generating critical data on steric, electronic, and stereochemical requirements for target engagement [4].
Stereocontrol at the pyrrolidine C-2 position proved critical for optimizing N,N-diallyl-2-pyrrolidinecarboxamide bioactivity. Multiple chiral resolution strategies were employed:
Biological evaluation confirmed strict enantioselectivity at InhA: the (S)-enantiomer of N,N-diallyl-2-pyrrolidinecarboxamide exhibited 15-fold greater inhibition than its (R)-counterpart at 10 μM concentration. X-ray crystallography revealed the (S)-configuration optimally positioned the diallyl groups for hydrophobic contacts with Val157, Ile215, and the NAD+ cofactor pyrophosphate moiety [4].
Microwave-assisted synthesis significantly accelerated key steps:
The introduction of diallyl groups demands precise reaction control to avoid over-alkylation while ensuring complete conversion. Optimized conditions were developed through systematic solvent, base, and catalyst screening:
Table 3: Optimization of N,N-Diallylation Conditions
Condition | Conversion (%) | Di-Alkylated Byproduct (%) | Recommended Scale |
---|---|---|---|
Diallylamine, DCC, rt | 45–55 | <5 | <1 mmol |
Diallylamine, HATU, DIPEA | 85–92 | 8–12 | 1–10 mmol |
Allyl bromide, K~2~CO~3~, ACN | 78 | 15–20 | >10 mmol |
Allyl bromide, Cs~2~CO~3~, DMF | >99 | <3 | All scales |
Carboxamide functionalization employed two complementary approaches:
Critical process innovations included:
Final purification employed recrystallization from ethanol/diethyl ether (9:1), yielding N,N-diallyl-2-pyrrolidinecarboxamide hydrochloride as a white crystalline solid with >99.5% chemical purity by HPLC and correct elemental analysis (C, H, N ±0.3% theoretical) [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: